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Executive Summary
Chlormequat, a plant growth regulator, has been the subject of extensive toxicological

evaluation in various mammalian systems. This technical guide provides a comprehensive

overview of its toxicological profile, including its absorption, distribution, metabolism, and

excretion (ADME), as well as its acute, sub-chronic, and chronic toxicity. Furthermore, this

document delves into the genotoxic, reproductive, developmental, and neurotoxic potential of

Chlormequat. All quantitative data from key studies are summarized in structured tables for

comparative analysis. Detailed methodologies, based on internationally recognized guidelines,

for pivotal experiments are described, and key biological pathways and experimental workflows

are visualized using diagrams to facilitate understanding.

Introduction
Chlormequat is a quaternary ammonium compound used in agriculture to control plant growth

by inhibiting gibberellin biosynthesis.[1] Its potential for human exposure through dietary intake

has necessitated a thorough toxicological assessment to ensure consumer safety. This guide

synthesizes the available scientific data on the effects of Chlormequat in mammalian systems,

providing a critical resource for researchers and professionals in the fields of toxicology and

drug development.
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Toxicokinetics: Absorption, Distribution,
Metabolism, and Excretion (ADME)
The biological fate of Chlormequat in mammals is characterized by rapid absorption and

excretion, with limited metabolism.

Absorption: Following oral administration in rats, Chlormequat is rapidly and almost completely

absorbed from the gastrointestinal tract. Dermal absorption is significantly lower, estimated to

be less than 10%.[2]

Distribution: Once absorbed, Chlormequat is widely distributed throughout the body.

Metabolism: Chlormequat undergoes limited metabolism in animals and is primarily excreted

unchanged. Minor metabolites that have been identified include choline and other N-choline

salts.[2]

Excretion: The primary route of excretion is via the urine, accounting for approximately 90% of

the administered dose. Excretion is rapid, indicating a low potential for bioaccumulation.[2]

Toxicological Endpoints
Acute Toxicity
Chlormequat exhibits moderate acute toxicity following oral ingestion, with some variability

across species.
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Test Species Route LD50/LC50 Reference

Oral LD50 Mouse Oral
215 - 1020

mg/kg bw
[3]

Oral LD50 Rat Oral
800 - 1000

mg/kg bw
[2]

Oral LD50 Rabbit Oral 10 - 80 mg/kg bw [2]

Oral LD50 Cat Oral 10 - 80 mg/kg bw [2]

Oral LD50 Dog Oral 10 - 80 mg/kg bw [2]

Dermal LD50 Rat Dermal >4000 mg/kg bw [2]

Dermal LD50 Rabbit Dermal 440 mg/kg bw [2]

Inhalation LC50 Rat Inhalation >2.51 mg/L [2]

Experimental Protocol: Acute Oral Toxicity (based on OECD Guideline 401)

Test Animals: Healthy, young adult rats.

Housing: Housed in individual cages with controlled temperature, humidity, and light-dark

cycle.

Fasting: Animals are fasted overnight prior to dosing.

Dose Administration: The test substance is administered orally by gavage in graduated

doses to several groups of animals, with one dose per group.

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body

weight changes for at least 14 days.

Necropsy: All animals (those that die during the study and survivors at the end of the

observation period) undergo a gross necropsy.
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Experimental Workflow for Acute Oral Toxicity Study.

Sub-chronic and Chronic Toxicity
Repeated exposure to Chlormequat has been shown to cause reductions in body weight and

feed consumption at higher doses.
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Study

Duration
Species NOAEL LOAEL

Effects at

LOAEL
Reference

90-day Rat
61 mg/kg

bw/day

189 mg/kg

bw/day

Reduced

body weight

gain and feed

intake in

males.

[4]

1-year Dog
4.7 mg/kg

bw/day

9.2 mg/kg

bw/day

Vomiting,

salivation,

and

decreased

body weight

gain.

[4]

2-year Rat
42 mg/kg

bw/day

120 mg/kg

bw/day

Reduced

weight gain

and feed

consumption.

[2]

Experimental Protocol: 90-Day Oral Toxicity Study in Rodents (based on OECD Guideline 408)

Test Animals: Young, healthy rodents (typically rats).

Group Size: At least 10 males and 10 females per dose group.

Dose Levels: At least three dose levels plus a control group.

Administration: The test substance is administered daily via the diet, drinking water, or

gavage for 90 days.

Observations: Daily clinical observations, weekly body weight and food/water consumption

measurements.

Clinical Pathology: Hematology and clinical biochemistry analyses at the end of the study.

Pathology: Gross necropsy and histopathological examination of organs and tissues.
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Genotoxicity
Chlormequat has been evaluated in a battery of genotoxicity tests and has not shown

evidence of mutagenic or genotoxic potential.

Test Type System Result

Bacterial Reverse Mutation

Assay (Ames test)
S. typhimurium, E. coli Non-mutagenic

In vitro Mammalian Cell Gene

Mutation Test
- Negative

In vivo Mammalian Erythrocyte

Micronucleus Test
- Negative

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test) (based on OECD

Guideline 471)

Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for

a specific amino acid (e.g., histidine).

Procedure: The tester strains are exposed to the test substance with and without a metabolic

activation system (S9 mix).

Endpoint: The number of revertant colonies (colonies that have regained the ability to

synthesize the required amino acid) is counted. A significant, dose-related increase in the

number of revertants indicates a mutagenic potential.

Carcinogenicity
Long-term carcinogenicity studies in rats and mice have not shown any evidence of a

carcinogenic potential for Chlormequat.[2]
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Species Duration Result Reference

Rat 2 years
No evidence of

carcinogenicity
[2]

Mouse 78 weeks
No evidence of

carcinogenicity
[2]

Reproductive and Developmental Toxicity
Studies on reproductive and developmental toxicity indicate that Chlormequat does not cause

adverse reproductive effects or developmental malformations at doses that are not maternally

toxic.
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Study

Type
Species

Parental

NOAEL

Offspring

NOAEL

Developm

ental

NOAEL

Effects Reference

Two-

Generation

Reproducti

on

Rat
69 mg/kg

bw/day
- -

Reduced

feed

consumptio

n and body

weight gain

in parental

animals at

higher

doses.

[2]

Developme

ntal

Toxicity

Rat
75 mg/kg

bw/day
-

225 mg/kg

bw/day

(highest

dose

tested)

Clinical

signs and

reduced

body

weight and

feed

consumptio

n in dams

at the

highest

dose. No

malformati

ons

observed.

[2]

Developme

ntal

Toxicity

Rabbit - -
20 mg/kg

bw/day

No

malformati

ons

observed.

[2]

Experimental Protocol: Two-Generation Reproduction Toxicity Study (based on OECD

Guideline 416)

Test Animals: Male and female rats (P generation).
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Dosing: The test substance is administered to the P generation before mating, during mating,

gestation, and lactation. Dosing is continued for the F1 generation through their maturation,

mating, and production of the F2 generation.

Endpoints: Reproductive performance of both generations (e.g., fertility, gestation length,

litter size), and the growth, viability, and development of the offspring are evaluated.
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Experimental Workflow for Two-Generation Reproduction Toxicity Study.
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Neurotoxicity
The primary mechanism of Chlormequat's toxicity is believed to be its interaction with the

cholinergic system. It acts as a partial agonist of the nicotinic acetylcholine receptor.[2] At high

concentrations, it may also act as a weak acetylcholinesterase inhibitor.[5] Clinical signs of

toxicity at high doses, such as salivation and tremors, are consistent with cholinergic

stimulation.[2]
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Chlormequat's Interaction with the Cholinergic Synapse.

Conclusion
The toxicological profile of Chlormequat in mammalian systems is well-characterized. It

exhibits moderate acute oral toxicity and its repeated-dose toxicity is primarily associated with

reduced body weight and feed consumption at high doses. Chlormequat is not genotoxic or

carcinogenic. Reproductive and developmental effects are only observed at maternally toxic

doses. The primary mechanism of toxicity is its interaction with the cholinergic system as a

partial agonist of nicotinic acetylcholine receptors. The established No-Observed-Adverse-

Effect Levels (NOAELs) from various studies provide a robust basis for risk assessment and

the establishment of safe exposure limits for humans.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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